Dimethyl allylphosphonate
Overview
Description
Dimethyl allylphosphonate is an organophosphorus compound with the molecular formula C5H11O3P. It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to an allyl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and materials science .
Mechanism of Action
is an organic phosphonate ester compound . Its molecular formula is C5H11O3P, and it has a molecular weight of 150.1128 . It is a colorless to pale yellow liquid with a distinctive odor . It is soluble in alcohols, ethers, and some organic solvents, such as acetone and dimethylformamide .
In terms of its applications, Dimethyl allylphosphonate is widely used in the field of organic synthesis . It can serve as a component of cross-linking agents, polymer monomers, and adhesives . It can be used in the preparation of high polymer compounds, resins, polyester fibers, coatings, and electronic materials .
The preparation of this compound can be achieved through the reaction of dichloroallylphosphonate and tetramethylphenoxide . The specific reaction conditions need to be adjusted according to the actual situation .
As for safety information, this compound is a flammable liquid and should be kept away from fire and high temperatures . When handling and using it, necessary safety measures should be taken, such as wearing appropriate protective equipment (such as protective gloves and goggles) . Avoid contact with skin and eyes to prevent irritation and injury . When used in an industrial environment, a respirator and protective clothing should be worn .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl allylphosphonate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with dimethyl phosphite in the presence of a base, such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions: Dimethyl allylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are frequently employed.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl allylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonate compounds.
Medicine: Research explores its potential in developing pharmaceuticals, especially as enzyme inhibitors.
Industry: It is utilized in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Diethyl allylphosphonate
- Trimethyl phosphite
Comparison: Dimethyl allylphosphonate is unique due to its allyl group, which imparts distinct reactivity compared to other phosphonates. For instance, dimethyl methylphosphonate lacks the allyl group, making it less reactive in nucleophilic substitution reactions. Diethyl allylphosphonate, while similar, has different steric and electronic properties due to the ethyl groups, affecting its reactivity and applications .
Properties
IUPAC Name |
3-dimethoxyphosphorylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226610 | |
Record name | Dimethyl allylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757-54-0 | |
Record name | Dimethyl allylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl allylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl allylphosphonate suitable for enhancing flame retardancy in materials?
A1: [, ] this compound acts as a reactive flame retardant when incorporated into polymers like polyacrylates. [] This means it chemically bonds to the polymer matrix during synthesis, leading to more durable flame retardant properties. While the exact mechanism isn't fully detailed in the provided research, phosphorus-containing compounds like DMAP are known to function in the condensed phase during polymer combustion. They promote char formation, creating a protective layer that slows down further burning. [] Research highlights its successful use in polyurethane foams and bamboo fibers, showcasing its versatility. [, ]
Q2: How is this compound being explored for use in fuel cells?
A2: [, ] this compound is investigated as a precursor for creating proton-conducting membranes in fuel cells. [, ] These membranes are crucial for proton transport while preventing direct contact between fuel and oxygen. Current industry-standard membranes like Nafion® face limitations, particularly at temperatures above 80°C. Research shows that plasma polymerization of DMAP can create thin films rich in phosphonic acid groups. [] These groups are known for their proton conductivity, especially under low humidity, making them suitable for high-temperature fuel cells. [, ]
Q3: What are the advantages of using plasma polymerization with this compound in membrane fabrication?
A3: [] Plasma polymerization offers control over the membrane's properties by adjusting plasma conditions. For example, studies show that pulsed plasma deposition leads to higher growth rates and lower film density compared to continuous plasma. [] This control allows for tailoring the membrane's properties, such as proton conductivity and water sorption, which are crucial for fuel cell performance. []
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